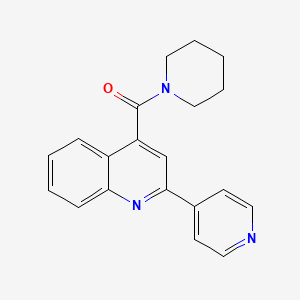![molecular formula C18H23NO3S B12142638 5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B12142638.png)
5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly in the treatment of diabetes due to their ability to improve insulin sensitivity. The unique structure of this compound, which includes a thiazolidine ring and a phenyl group substituted with an octyloxy chain, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-octyloxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
-
Step 1: Preparation of 4-Octyloxybenzaldehyde
Reagents: 4-hydroxybenzaldehyde, 1-bromooctane, potassium carbonate
Conditions: Reflux in acetone
Reaction: 4-hydroxybenzaldehyde reacts with 1-bromooctane in the presence of potassium carbonate to form 4-octyloxybenzaldehyde.
-
Step 2: Condensation Reaction
Reagents: 4-octyloxybenzaldehyde, thiazolidine-2,4-dione, sodium hydroxide
Conditions: Reflux in ethanol
Reaction: 4-octyloxybenzaldehyde condenses with thiazolidine-2,4-dione in the presence of sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can occur at the carbonyl groups, converting them into alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an anti-diabetic agent. Thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism.
Medicine
Medically, compounds similar to this compound are investigated for their potential to treat type 2 diabetes by improving insulin sensitivity and reducing blood glucose levels.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The primary mechanism of action of 5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione involves the activation of PPARγ. This nuclear receptor regulates the expression of genes involved in glucose and lipid metabolism. By activating PPARγ, the compound enhances insulin sensitivity, promotes adipogenesis, and reduces inflammation, which collectively contribute to its anti-diabetic effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.
Pioglitazone: A widely used thiazolidinedione for the treatment of type 2 diabetes.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Uniqueness
5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones. The presence of the octyloxy group can influence the compound’s lipophilicity, potentially affecting its absorption, distribution, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H23NO3S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-octoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H23NO3S/c1-2-3-4-5-6-7-12-22-15-10-8-14(9-11-15)13-16-17(20)19-18(21)23-16/h8-11,13H,2-7,12H2,1H3,(H,19,20,21)/b16-13- |
InChI Key |
BTOPKTORHFWJAI-SSZFMOIBSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Furyl)-4-(2-furylmethyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole](/img/structure/B12142556.png)
![Ethyl 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12142565.png)
![N-[4-(dimethylamino)phenyl]-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12142575.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12142578.png)
![1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B12142582.png)
![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142583.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12142584.png)
![N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12142585.png)
![3-(2,4-dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12142613.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142625.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12142627.png)
![4-ethoxy-N-{3-[(4-fluorophenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12142634.png)
![ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12142653.png)
